molecular formula C19H13ClN2O B11702895 4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile

4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile

Cat. No.: B11702895
M. Wt: 320.8 g/mol
InChI Key: YTMUBDSCBVNHJT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to cyclization with malononitrile and ammonium acetate under reflux conditions to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-chlorophenyl)-2-oxo-6-phenylpyridine-3-carbonitrile.

    Reduction: Formation of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-amine: A reduced form with an amine group instead of a nitrile.

    4-(4-Chlorophenyl)-2-oxo-6-phenylpyridine-3-carbonitrile: An oxidized form with a carbonyl group instead of a methoxy group.

    4-(4-Chlorophenyl)-2-methoxy-6-(4-methylphenyl)pyridine-3-carbonitrile: A derivative with a methyl group on the phenyl ring.

Uniqueness

4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C19H13ClN2O

Molecular Weight

320.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H13ClN2O/c1-23-19-17(12-21)16(13-7-9-15(20)10-8-13)11-18(22-19)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

YTMUBDSCBVNHJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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